molecular formula C27H25N3O4 B2538427 7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-80-5

7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2538427
CAS No.: 866728-80-5
M. Wt: 455.514
InChI Key: NQWVQFTYRQLJDD-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique pyrazoloquinoline structure

Preparation Methods

The synthesis of 7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of phenyl groups: This step involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups at specific positions on the pyrazoloquinoline core.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include:

These compounds share structural similarities but differ in their functional groups and specific substitutions, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-31-19-10-8-18(9-11-19)26-22-16-30(15-17-6-5-7-20(12-17)32-2)23-14-25(34-4)24(33-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVQFTYRQLJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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